

literature review of 1-sec-Butyl-2-nitrobenzene research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-sec-Butyl-2-nitrobenzene

Cat. No.: B096624

[Get Quote](#)

An In-depth Technical Guide to **1-sec-Butyl-2-nitrobenzene**: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive review of **1-sec-Butyl-2-nitrobenzene**, a key chemical intermediate in various industrial and research applications. The document delves into its fundamental chemical identity, optimized synthesis protocols, and characteristic reactivity, with a particular focus on the interplay between its sec-butyl and nitro functional groups. Furthermore, this guide explores its current and potential applications, ranging from its role as a building block in the synthesis of dyes and specialty chemicals to its emerging relevance in medicinal chemistry and drug development. Safety protocols and toxicological considerations are also discussed to ensure responsible handling and application. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile nitroaromatic compound.

Introduction to 1-sec-Butyl-2-nitrobenzene

1-sec-Butyl-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a sec-butyl group at position 1 and a nitro group (-NO₂) at position 2.^[1] This unique arrangement of an electron-donating alkyl group and a powerful electron-withdrawing nitro group on adjacent carbons imparts a distinct chemical personality to the molecule, making it a valuable intermediate in organic synthesis.^{[1][2]} Its molecular formula is C₁₀H₁₃NO₂.^{[1][3][4][5]} ^{[6][7][8]}

Chemical Identity and Physicochemical Properties

The fundamental properties of **1-sec-Butyl-2-nitrobenzene** are summarized below.

Understanding these characteristics is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	19370-34-4	[1][3][4][9]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1][4][5]
Molecular Weight	179.22 g/mol	[1][4][5][7]
IUPAC Name	1-(butan-2-yl)-2-nitrobenzene	[4]
Synonyms	1-(1-Methylpropyl)-2-nitrobenzene, o-sec-butylnitrobenzene	[3][4]
Appearance	Orange to Brown clear liquid	[6][8]
Boiling Point	126 °C @ 12 mmHg	[3][8]
Density	1.067 g/cm ³	[3]
Flash Point	114.7 - 115 °C	[3][8]

Significance in Synthetic and Medicinal Chemistry

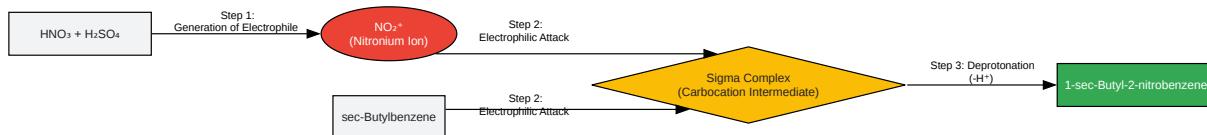
The primary significance of **1-sec-Butyl-2-nitrobenzene** lies in its role as a versatile synthetic intermediate.[1] The nitro group serves as a gateway to a variety of other functional groups, most notably the amino group (-NH₂) upon reduction.[1] This transformation to 1-sec-Butyl-2-aminobenzene is a critical step in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pigments.[1]

In medicinal chemistry, nitroaromatic compounds are actively researched for their potential pharmacological activities, including antimicrobial and anticancer properties.[1][10] While specific applications for **1-sec-Butyl-2-nitrobenzene** are not extensively documented, its derivatives are of significant interest.[1] The sec-butyl group can modulate properties like

lipophilicity and metabolic stability, while the ortho-amino derivative provides a scaffold for constructing heterocyclic systems common in drug molecules.

Synthesis and Mechanistic Insights

The most common and direct method for synthesizing **1-sec-Butyl-2-nitrobenzene** is through the electrophilic aromatic substitution of sec-butylbenzene.[1]


Primary Synthetic Route: Electrophilic Nitration

This process involves the reaction of sec-butylbenzene with a nitrating agent, typically a mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4).[1] The sec-butyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile (the nitronium ion) to the positions ortho and para to itself.[1] Steric hindrance from the bulky sec-butyl group often influences the ratio of ortho to para products.

Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

- Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO_2^+).[1]
- Electrophilic Attack: The electron-rich benzene ring of sec-butylbenzene attacks the nitronium ion. The electron-donating nature of the sec-butyl group stabilizes the resulting carbocation intermediate (the sigma complex).[1][2]
- Regeneration of Aromaticity: A base (such as HSO_4^- or H_2O) removes a proton from the carbon bearing the nitro group, restoring the aromatic ring and yielding the final product.[1]

[Click to download full resolution via product page](#)*Mechanism of Electrophilic Nitration.*

Detailed Experimental Protocol for Synthesis and Purification

This protocol outlines a standard laboratory procedure for the synthesis of **1-sec-Butyl-2-nitrobenzene**.

Materials:

- sec-Butylbenzene
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for eluent

Procedure:

- Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.
- Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C. Causality Note: This exothermic step generates the nitronium ion. Slow addition and cooling are critical to prevent overheating and uncontrolled side reactions.

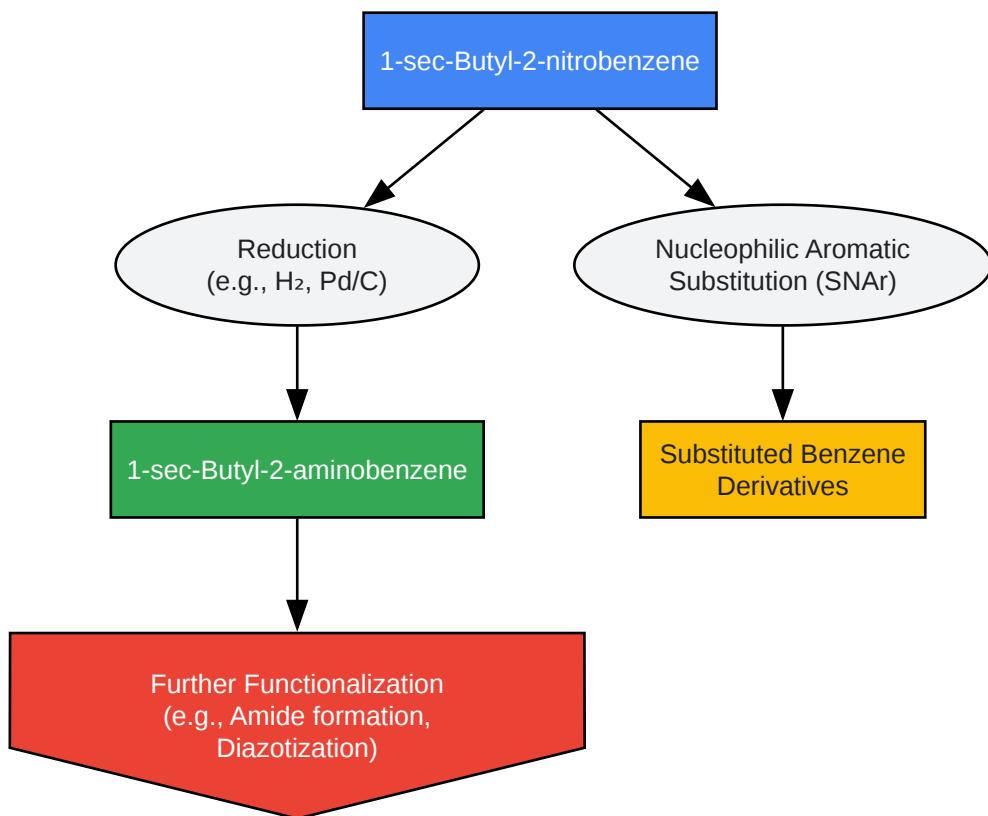
- Nitration: Add sec-butylbenzene to the dropping funnel and add it dropwise to the nitrating mixture over 30-60 minutes. Ensure the reaction temperature is maintained between 0-5 °C to minimize the formation of dinitro byproducts and control regioselectivity.[1]
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and helps precipitate the organic product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
- Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to separate ortho and para isomers and other impurities.[1]

Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.[1]

Chemical Reactivity and Transformations

The reactivity of **1-sec-Butyl-2-nitrobenzene** is dominated by the nitro group, which serves as a versatile handle for subsequent chemical modifications.

Key Transformation: Reduction of the Nitro Group


The most significant reaction of **1-sec-Butyl-2-nitrobenzene** is the reduction of its nitro group to a primary amine, yielding 1-sec-Butyl-2-aminobenzene.[1] This transformation is fundamental for using the compound as a building block.

Protocol for Reduction:

- Setup: In a round-bottom flask, dissolve **1-sec-Butyl-2-nitrobenzene** in ethanol.
- Catalyst Addition: Add a catalytic amount of Palladium on Carbon (10% Pd/C).
- Hydrogenation: Securely attach a balloon filled with hydrogen gas (H_2) to the flask or use a hydrogenation apparatus. Stir the mixture vigorously at room temperature. Causality Note: The palladium surface catalyzes the addition of hydrogen across the N-O bonds, reducing the nitro group to an amine.
- Monitoring: Monitor the reaction by TLC until the starting material is consumed.
- Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentration: Remove the solvent under reduced pressure to yield the crude 1-sec-Butyl-2-aminobenzene, which can be further purified if necessary.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (S_NAr).^{[1][2]} Under specific conditions, the nitro group can be displaced by strong nucleophiles. This property allows for the introduction of a wide range of substituents onto the aromatic ring.^[1]

[Click to download full resolution via product page](#)*Synthetic Utility Workflow.*

Applications in Research and Industry

Role as a Versatile Synthetic Building Block

As highlighted, the primary application of **1-sec-Butyl-2-nitrobenzene** is as an intermediate in organic synthesis.^[1] Its amino derivative is a precursor for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules.

Industrial Uses

In industrial settings, **1-sec-Butyl-2-nitrobenzene** and its derivatives are utilized in the manufacturing of:

- Dyes and Pigments: The amino derivatives can be diazotized and coupled to form azo dyes.
[\[1\]](#)
- Specialty Chemicals: It serves as a starting material for various specialty chemicals.[\[1\]](#)

- Fragrances: The parent compound is noted for its use as a fragrance ingredient.[3]

Potential in Drug Discovery and Development

The exploration of nitroaromatic compounds in medicinal chemistry is a growing field.[10]

- Pharmacological Activity: Compounds containing a nitro group have been investigated for antimicrobial and anticancer activities.[1][10] Studies on various nitrobenzene derivatives have shown promising results in inhibiting tumor growth in cancer cell lines.[1]
- Scaffold for Drug Candidates: The 1-sec-Butyl-2-aminobenzene scaffold, derived from the title compound, is a valuable starting point for building novel drug candidates. The sec-butyl group can enhance membrane permeability and metabolic stability, while the amine provides a point for diversification.

Safety and Toxicological Profile

Handling **1-sec-Butyl-2-nitrobenzene** requires strict adherence to safety protocols due to the known hazards of nitroaromatic compounds.

Handling and Safety Precautions

- Engineering Controls: Always handle this compound in a well-ventilated fume hood.[11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
- Spill Management: In case of a spill, contain it with an inert absorbent material and dispose of it as hazardous waste. Prevent entry into drains and waterways.[11][12]

Known and Inferred Toxicological Hazards

While specific toxicological data for **1-sec-Butyl-2-nitrobenzene** is limited[6], the hazards can be inferred from data on similar compounds like nitrobenzene.[11][12]

Hazard Class	Description	Source(s)
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.	[11][12]
Carcinogenicity	Suspected of causing cancer.	[11][12]
Reproductive Toxicity	May damage fertility or the unborn child.	[11][12]
Organ Toxicity	Causes damage to organs (specifically blood) through prolonged or repeated exposure.	[11][12]
Aquatic Toxicity	Harmful to aquatic life with long-lasting effects.	[11][12]

Absorption can lead to the formation of methemoglobin, causing cyanosis, with a possible delayed onset.

Conclusion and Future Outlook

1-sec-Butyl-2-nitrobenzene is a chemical of significant utility, bridging industrial applications and advanced scientific research. Its straightforward synthesis and the versatile reactivity of its nitro group make it a valuable precursor for a wide array of more complex molecules. While its primary role has been in the synthesis of dyes and specialty chemicals, its potential in medicinal chemistry is an area ripe for further exploration. Future research will likely focus on leveraging this building block to create novel pharmaceutical scaffolds and functional materials, contingent on a thorough understanding and mitigation of its toxicological risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-sec-Butyl-2-nitrobenzene | 19370-34-4 | Benchchem [benchchem.com]
- 2. 1-sec-Butyl-4-nitrobenzene | 4237-40-5 | Benchchem [benchchem.com]
- 3. Cas 19370-34-4,1-SEC-BUTYL-2-NITROBENZENE | lookchem [lookchem.com]
- 4. 1-(1-Methylpropyl)-2-nitrobenzene | C10H13NO2 | CID 86858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1-sec-Butyl-2-nitrobenzene | 19370-34-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 1-SEC-BUTYL-2-NITROBENZENE | 19370-34-4 [chemicalbook.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [literature review of 1-sec-Butyl-2-nitrobenzene research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096624#literature-review-of-1-sec-butyl-2-nitrobenzene-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com